molecular formula C16H10F6N2S B14117587 2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

Cat. No.: B14117587
M. Wt: 376.3 g/mol
InChI Key: QLLDDGFAFROEIH-UHFFFAOYSA-N
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Description

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole is a compound known for its unique chemical structure and properties It features a benzimidazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzimidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzimidazole core can interact with nucleophilic sites on proteins or DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with both trifluoromethyl and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H10F6N2S

Molecular Weight

376.3 g/mol

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H10F6N2S/c17-15(18,19)10-5-9(6-11(7-10)16(20,21)22)8-25-14-23-12-3-1-2-4-13(12)24-14/h1-7H,8H2,(H,23,24)

InChI Key

QLLDDGFAFROEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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